1,2-Thiazol-5(4H)-one
CAS No.: 82357-88-8
Cat. No.: VC19325009
Molecular Formula: C3H3NOS
Molecular Weight: 101.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82357-88-8 |
|---|---|
| Molecular Formula | C3H3NOS |
| Molecular Weight | 101.13 g/mol |
| IUPAC Name | 4H-1,2-thiazol-5-one |
| Standard InChI | InChI=1S/C3H3NOS/c5-3-1-2-4-6-3/h2H,1H2 |
| Standard InChI Key | BJTFDWHEUALZNA-UHFFFAOYSA-N |
| Canonical SMILES | C1C=NSC1=O |
Introduction
Chemical Structure and Identification
Core Structure and Molecular Descriptors
1,2-Thiazol-5(4H)-one (CAS: 875583-03-2) is a five-membered heterocyclic ring system containing one sulfur atom, one nitrogen atom, and a ketone functional group. Its molecular formula is C₄H₅NOS, with a molecular weight of 115.16 g/mol . The IUPAC name, 4-methyl-4H-1,2-thiazol-5-one, reflects the methyl substitution at the 4-position and the ketone at the 5-position.
The SMILES notation CC1C=NSC1=O and InChIKey YVAQPFNBQOVYSM-UHFFFAOYSA-N provide unambiguous representations of its structure, critical for computational modeling and database searches.
Table 1: Physicochemical Properties of 1,2-Thiazol-5(4H)-one
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry data for derivatives of 1,2-thiazol-5(4H)-one confirm its stability and reactivity. For instance, H-NMR spectra of analogous thiazolidinones show characteristic peaks for aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.1–2.5 ppm) . High-resolution mass spectrometry (HRMS) typically reveals [M+H]⁺ ions aligning with theoretical masses, as demonstrated in studies of thiazole hybrids .
Synthesis Methodologies
Multicomponent Reactions (MCRs)
Recent advances in one-pot MCRs enable efficient synthesis of 1,2-thiazol-5(4H)-one derivatives. A 2025 study reported a catalyst-free, three-component reaction using arylglyoxals, lawsone (a naphthoquinone), and thiobenzamides in acetic acid at 90°C, yielding fully substituted thiazoles in >85% yield . This method avoids column chromatography, enhancing scalability for industrial applications.
Cyclocondensation Approaches
Cyclocondensation of thiourea with α-haloketones is a classical route. For example, 2-bromo-1,2-diphenylethan-1-one reacts with thiourea in ethanol to form thiazole intermediates, which are subsequently functionalized via acetylation or alkylation . Modifications at the 4-position (e.g., methyl groups) are achieved using methylating agents like methyl iodide under basic conditions .
Biological Activities and Mechanisms
Antimicrobial Properties
Thiazolidinone derivatives exhibit broad-spectrum antimicrobial activity. In a 2022 study, compounds bearing a 1,2-thiazol-5(4H)-one core showed MIC values of 31.25–62.5 µg/mL against Candida glabrata and Klebsiella pneumoniae, outperforming standard azoles . The mechanism involves inhibition of fungal cytochrome P450 14α-demethylase (CYP51) and bacterial cell wall synthesis enzymes .
Applications in Drug Development
Antifungal Agents
The electron-deficient thiazole ring interacts with fungal lanosterol demethylase, disrupting ergosterol biosynthesis. Compound 4f (MIC: 31.25 µg/mL) from the SciELO study highlights the role of substituents like pyrrolylmethylene in enhancing potency.
Hybrid Pharmaceuticals
Linking 1,2-thiazol-5(4H)-one to natural products like lawsone creates multitarget agents. A 2025 ACS report synthesized lawsone-thiazole hybrids with dual antioxidant and antiproliferative activities, leveraging the redox-active naphthoquinone moiety.
Computational and Experimental Insights
Density Functional Theory (DFT) Studies
DFT calculations on 1,2-thiazol-5(4H)-one derivatives reveal low HOMO-LUMO gaps (4.1–4.5 eV), indicating high reactivity. The ketone group’s electrophilicity facilitates nucleophilic attacks at the 5-position, a key step in prodrug activation .
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